(R)-4-Chloro-7-fluoro-2,3-dihydrobenzofuran-3-amine
Description
Properties
Molecular Formula |
C8H7ClFNO |
|---|---|
Molecular Weight |
187.60 g/mol |
IUPAC Name |
(3R)-4-chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C8H7ClFNO/c9-4-1-2-5(10)8-7(4)6(11)3-12-8/h1-2,6H,3,11H2/t6-/m0/s1 |
InChI Key |
SZNCCISADORZFQ-LURJTMIESA-N |
Isomeric SMILES |
C1[C@@H](C2=C(C=CC(=C2O1)F)Cl)N |
Canonical SMILES |
C1C(C2=C(C=CC(=C2O1)F)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Chloro-7-fluoro-2,3-dihydrobenzofuran-3-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran core, followed by the introduction of the chloro and fluoro substituents. The final step involves the introduction of the amine group at the 3-position of the benzofuran ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of ®-4-Chloro-7-fluoro-2,3-dihydrobenzofuran-3-amine may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
®-4-Chloro-7-fluoro-2,3-dihydrobenzofuran-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
Based on the search results, (R)-4-Chloro-7-fluoro-2,3-dihydrobenzofuran-3-amine, its derivatives, and related compounds have applications in several areas of scientific research, particularly in medicinal chemistry. This includes the development of EED inhibitors for cancer therapy and as building blocks for synthesizing various bioactive molecules .
Scientific Research Applications
- (R)-4-Chloro-7-fluoro-2,3-dihydrobenzofuran-3-amine as a Chemical Intermediate: This compound can be used as a building block in the synthesis of more complex molecules with potential biological activity .
-
EED Inhibitors for Cancer Therapy: Modifications of dihydrobenzofuran structures have been explored for their ability to inhibit embryonic ectoderm development (EED), a strategy for cancer therapy .
- Replacing the furan group with other aromatic rings, such as phenyl groups, can modulate the potency of the resulting compounds .
- The introduction of substituents like methoxy or fluorine on the aromatic rings can enhance the binding affinity to EED and improve cell growth inhibition . For example, a 5-fluoro-2,3-dihydrobenzofuran group has shown promising results in inhibiting cell growth .
- Antimicrobial Agents: Benzofuran derivatives, in general, have been investigated for their antimicrobial activity . For instance, benzofuran-3-carbohydrazide derivatives have shown potential antifungal activity against Candida albicans, with specific substitutions on the benzofuran ring enhancing their activity .
- Bioactive Compounds: Related compounds such as curcumin, which contains a bis(4-hydroxy-3-methoxyphenyl) structure, have demonstrated a range of biological activities, including anti-inflammatory, anti-HIV, antibacterial, antifungal, and anticarcinogenic effects . Although curcumin itself has limitations in terms of in vivo stability and bioavailability, it serves as a basis for developing more effective therapeutics .
Data Table: Examples of Related Compounds and Their Activities
Case Studies and Research Findings
- EED Inhibition: A study reported the discovery of EEDi-5285 as an exceptionally potent, efficacious, and orally active EED inhibitor . The research involved synthesizing and testing compounds with variations in the furan group to optimize their activity . Replacing the furan with a phenyl group or introducing substituents like fluorine was found to modulate the compound's potency .
- Antimicrobial Activity: Research on benzofuran derivatives has identified compounds with significant antifungal activity . For example, specific substitutions on the benzofuran ring, such as electron-withdrawing groups, can enhance the antifungal activity against Candida albicans .
- Curcumin as a Multifunctional Agent: Curcumin, a natural compound containing a bis(4-hydroxy-3-methoxyphenyl) structure, has been extensively studied for its diverse therapeutic applications . It exhibits activity against inflammation, HIV, bacteria, fungi, and cancer, among others . While curcumin shows promise, its limitations have led to exploring related compounds with improved properties .
Mechanism of Action
The mechanism of action of ®-4-Chloro-7-fluoro-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function and signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares (R)-4-Chloro-7-fluoro-2,3-dihydrobenzofuran-3-amine with key analogues, focusing on structural variations, physicochemical properties, and commercial availability.
Substituent Position and Halogenation Patterns
*Calculated based on analogous compounds (e.g., (S)-7-Fluoro derivative MW = 189.61). ‡Calculated from $161.00/250mg.
Key Observations :
- Halogen Position : The 4-Cl-7-F substitution in the target compound is distinct from analogues with single halogens (e.g., 6-Cl or 7-F). Dual halogenation likely enhances electronic effects and steric interactions, impacting binding affinity in drug-receptor interactions.
- Stereochemistry : (R)-enantiomers (e.g., the target compound) are priced higher than (S)-enantiomers (e.g., (S)-4-Fluoro at $718.00/g vs. (S)-7-Fluoro HCl at $644.00/g), suggesting enantiomer-specific demand in research.
- Purity and Cost : Higher purity (97–98%) correlates with elevated pricing, reflecting rigorous synthesis and purification processes, particularly for chiral compounds.
Pharmacological and Industrial Relevance
- Drug Intermediate : Bromo- and chloro-substituted dihydrobenzofuran-amines (e.g., 5-bromo-6-fluoro-2,3-dihydrobenzofuran-3-amine) are intermediates in kinase inhibitors and antiviral agents. The target compound’s 4-Cl-7-F motif may optimize metabolic stability and target engagement.
- Material Science : High-purity halogenated benzofurans (e.g., 97–99.999% purity) are used in optoelectronics and catalysis, though the target compound’s applications remain underexplored.
Biological Activity
(R)-4-Chloro-7-fluoro-2,3-dihydrobenzofuran-3-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound belongs to the class of benzofurans and is characterized by a chloro group at the 4-position and an amine group at the 3-position of the dihydrobenzofuran ring. Its molecular formula is with a CAS Number of 1344460-36-1.
The biological activity of (R)-4-Chloro-7-fluoro-2,3-dihydrobenzofuran-3-amine is primarily attributed to its interaction with various molecular targets. The compound may exert its effects through:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : The compound influences key signaling pathways associated with cell growth and survival, which are critical in cancer biology.
Anticancer Properties
Research indicates that (R)-4-Chloro-7-fluoro-2,3-dihydrobenzofuran-3-amine exhibits significant anticancer activity. A study reported its ability to inhibit cell growth in various cancer cell lines, with IC50 values demonstrating its potency.
| Cell Line | IC50 Value (nM) | Mechanism |
|---|---|---|
| KARPAS422 | 12 | Inhibition of EED binding |
| Pfeiffer Lymphoma | 15 | Targeting EZH2 mutation |
The compound's efficacy was notably higher compared to other analogs tested in similar studies, indicating its potential as a lead compound for further development.
Antimicrobial Activity
In addition to its anticancer properties, (R)-4-Chloro-7-fluoro-2,3-dihydrobenzofuran-3-amine has been studied for antimicrobial effects. Preliminary results suggest that it possesses activity against several bacterial strains, although detailed quantitative data is still being compiled.
Case Study 1: EED Inhibition
A detailed study explored the compound's role as an inhibitor of embryonic ectoderm development (EED). The findings highlighted that:
- Binding Affinity : The compound demonstrated a strong binding affinity to EED with an IC50 value significantly lower than many existing inhibitors.
- Cell Growth Inhibition : It effectively inhibited the growth of KARPAS422 cells, showcasing its potential as a therapeutic agent in treating cancers associated with EED dysregulation .
Case Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship revealed that modifications on the benzofuran scaffold significantly influence biological activity. For instance:
- Substituting different groups at specific positions enhanced binding affinity and selectivity towards target enzymes.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for (R)-4-Chloro-7-fluoro-2,3-dihydrobenzofuran-3-amine, and how is enantiomeric purity achieved?
- Methodology : The compound can be synthesized via multi-step halogenation and cyclization reactions. For example, halogenated intermediates (e.g., chloro and fluoro precursors) are coupled using Pd-catalyzed cross-coupling or nucleophilic substitution. Enantiomeric purity is achieved using chiral resolution agents (e.g., tartaric acid derivatives) or asymmetric catalysis. Characterization of intermediates via H/C NMR and HRMS ensures structural fidelity .
Q. Which spectroscopic techniques are critical for characterizing (R)-4-Chloro-7-fluoro-2,3-dihydrobenzofuran-3-amine?
- Methodology :
- NMR : H NMR (to confirm aromatic protons and stereochemistry) and F NMR (to verify fluorination).
- Mass Spectrometry : HRMS for molecular weight validation and isotopic pattern analysis.
- X-ray Crystallography : For absolute configuration determination in enantiopure samples .
Q. What storage conditions are optimal for (R)-4-Chloro-7-fluoro-2,3-dihydrobenzofuran-3-amine in laboratory settings?
- Methodology : Store in amber vials under inert gas (N/Ar) at –20°C to prevent hydrolysis or oxidation. Stability tests under varying pH and temperature conditions (e.g., accelerated degradation studies) can identify decomposition pathways .
Q. Which chromatographic methods are effective for purifying this compound?
- Methodology : Reverse-phase HPLC (C18 column) with acetonitrile/water gradients resolves polar impurities. For enantiomeric separation, chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) are recommended .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during derivative synthesis?
- Methodology : Cross-validate using complementary techniques (e.g., 2D NMR for ambiguous proton assignments, IR for functional group confirmation). Computational tools (DFT calculations) predict NMR chemical shifts to reconcile experimental vs. theoretical data .
Q. What strategies optimize yield in multi-step syntheses involving halogenation?
- Methodology :
- Halogenation : Use directed ortho-metalation (DoM) to regioselectively introduce chloro/fluoro groups.
- Catalysis : Optimize Pd/Xantphos systems for Suzuki-Miyaura coupling of boronate intermediates.
- Workflow : Design fractional factorial experiments to identify critical parameters (e.g., temperature, stoichiometry) affecting yield .
Q. How does stereochemistry at the 3-position influence biological activity in dihydrobenzofuran-3-amine derivatives?
- Methodology : Enantiomers are tested in vitro (e.g., enzyme inhibition assays) and in silico (molecular docking). For example, (R)-enantiomers of structurally similar compounds show higher binding affinity to serotonin receptors due to spatial compatibility with chiral active sites .
Q. What challenges exist in establishing SAR for fluorinated dihydrobenzofuran-3-amine analogs?
- Methodology :
- Fluorine Effects : Evaluate electronic (e.g., Hammett constants) and steric impacts of fluorine substitution on pharmacokinetics.
- Metabolic Stability : Assess fluorinated analogs in microsomal assays to study CYP450-mediated oxidation resistance.
- Data Integration : Use QSAR models to correlate substituent positions (e.g., 4-Cl vs. 7-F) with activity .
Q. How can computational chemistry predict reactivity in nucleophilic substitution reactions?
- Methodology :
- DFT Calculations : Compute Fukui indices to identify electrophilic centers.
- Solvent Effects : Simulate transition states in polar aprotic solvents (e.g., DMF) to predict reaction pathways.
- Validation : Compare predicted activation energies with experimental kinetic data .
Tables
Table 1 : Key Analytical Data for (R)-4-Chloro-7-fluoro-2,3-dihydrobenzofuran-3-amine Derivatives
Table 2 : Yield Optimization in Halogenation Steps
| Parameter | Optimal Range | Impact on Yield (%) | Reference |
|---|---|---|---|
| Reaction Temperature | 0–5°C (fluoro substitution) | 85–92 | |
| Catalyst Loading | 5 mol% Pd(OAc) | 78–84 |
Notes
- Contradictions : reports high yields (92%) for similar chloro-quinoline amines using Pd catalysis, while notes moderate yields (61–74%) for fluorinated analogs, suggesting fluorination efficiency varies with substrate electronics.
- Safety : Always conduct risk assessments for fluorinated intermediates (e.g., toxicity of HF byproducts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
